

# Unveiling the Potent Binding of 8-Lavandulylkaempferol to Key Enzymatic Targets

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## Compound of Interest

Compound Name: 8-Lavandulylkaempferol

Cat. No.: B157502

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A comprehensive analysis of the binding affinity of **8-Lavandulylkaempferol**, a natural flavonoid isolated from *Sophora flavescens*, confirms its potent inhibitory activity against key enzymes implicated in neurodegenerative diseases and diabetic complications. This guide provides a comparative overview of its binding affinity to acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and aldehyde reductase (AR), alongside data for other relevant compounds, supported by detailed experimental protocols.

## Comparative Binding Affinity

The inhibitory potency of **8-Lavandulylkaempferol** and a selection of other flavonoids and standard inhibitors against target proteins is summarized below. The data, presented as IC<sub>50</sub> values, underscores the significant binding affinity of **8-Lavandulylkaempferol**.

Compound	Target Protein	IC50 (μM)	Source
8-Lavandulylkaempferol	Acetylcholinesterase (AChE)	8.11	<a href="#">[1]</a>
8-Lavandulylkaempferol	Butyrylcholinesterase (BChE)	7.10	<a href="#">[1]</a>
8-Lavandulylkaempferol	Rat Lens Aldehyde Reductase (RLAR)	3.80	<a href="#">[1]</a>
8-Lavandulylkaempferol	Human Recombinant Aldehyde Reductase (HRAR)	0.79	<a href="#">[1]</a>
Desmethylanhydrocaritin	Acetylcholinesterase (AChE)	> 100	<a href="#">[1]</a>
Desmethylanhydrocaritin	Butyrylcholinesterase (BChE)	15.42	<a href="#">[1]</a>
Desmethylanhydrocaritin	Rat Lens Aldehyde Reductase (RLAR)	0.95	<a href="#">[1]</a>
Desmethylanhydrocaritin	Human Recombinant Aldehyde Reductase (HRAR)	0.45	<a href="#">[1]</a>
Kuraridin	Human Recombinant Aldehyde Reductase (HRAR)	0.27	<a href="#">[1]</a>
Kushenol C	Human Recombinant Aldehyde Reductase (HRAR)	0.85	<a href="#">[1]</a>
Quercetin	Rat Lens Aldehyde Reductase (RLAR)	7.73	<a href="#">[1]</a>
Quercetin	Human Recombinant Aldehyde Reductase (HRAR)	2.54	<a href="#">[1]</a>

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Epalrestat (standard AR inhibitor)	Human Recombinant Aldehyde Reductase (HRAR)	0.28	<a href="#">[1]</a>
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## Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

### Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine acetylcholinesterase and butyrylcholinesterase activity.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured colorimetrically at 412 nm. The rate of color development is proportional to the enzyme activity.

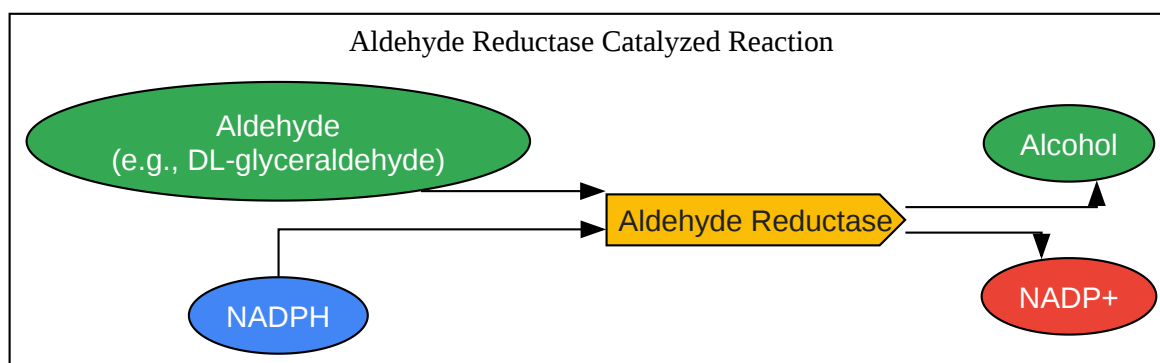
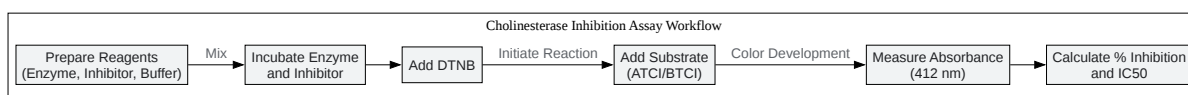
Materials:

- Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution
- Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution
- 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
- Phosphate buffer (pH 8.0)
- **8-Lavandulylkaempferol** and other test compounds
- 96-well microplate reader

Procedure:

- Prepare solutions of the test compounds at various concentrations.

- In a 96-well plate, add 20  $\mu$ L of the enzyme solution and 20  $\mu$ L of the test compound solution to 140  $\mu$ L of phosphate buffer.
- Incubate the mixture for 15-30 minutes at 25-37°C.[2][3]
- Add 10  $\mu$ L of DTNB solution to each well.
- Initiate the reaction by adding 10  $\mu$ L of the substrate solution (ATCI for AChE or BTCI for BChE).
- Measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.
- The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
- The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.



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